

# Vilanterol Trifenatate molecular structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Vilanterol Trifenatate |           |
| Cat. No.:            | B560188                | Get Quote |

# Vilanterol Trifenatate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Vilanterol Trifenatate** is a selective long-acting beta-2 adrenergic receptor agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its unique pharmacological profile, characterized by a 24-hour duration of action, allows for oncedaily dosing, which can improve patient adherence to treatment regimens. This technical guide provides an in-depth overview of the molecular structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols used in the characterization of **Vilanterol Trifenatate**.

## **Molecular Structure and Properties**

**Vilanterol Trifenatate** is the triphenylacetate salt of Vilanterol. This salt form enhances the stability and suitability of the molecule for inhaled administration.

IUPAC Name: 4-[(1R)-2-[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid[1]

Synonyms: Vilanterol trifenate, GW-642444, GW642444M[2]



## **Physicochemical Properties**

A summary of the key physicochemical properties of **Vilanterol Trifenatate** is presented in the table below.

| Property               | Value                                                                                                         | Reference |
|------------------------|---------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula      | C44H49Cl2NO7 (Vilanterol<br>Trifenatate) C24H33Cl2NO5<br>(Vilanterol base) C20H16O2<br>(Triphenylacetic acid) | [2][3]    |
| Molecular Weight       | 774.77 g/mol                                                                                                  | [2]       |
| Appearance             | White to beige powder                                                                                         | [2]       |
| Melting Point          | 126-134.2 °C                                                                                                  | [4]       |
| Solubility             | Insoluble in water; Slightly soluble in methanol, ethanol, acetonitrile, and propan-2-ol; Soluble in DMSO.    | [2][3]    |
| pKa (Strongest Acidic) | 10.12 (Predicted)                                                                                             | [4]       |
| pKa (Strongest Basic)  | 9.4 (Predicted)                                                                                               | [4]       |
| LogP                   | 3.39 - 3.6 (Predicted)                                                                                        | [4]       |

# Mechanism of Action: Beta-2 Adrenergic Receptor Signaling

Vilanterol is a potent and selective agonist of the beta-2 adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR). The pharmacological effects of Vilanterol are mediated through the canonical β2-AR signaling pathway.[3] Upon binding to the β2-AR on bronchial smooth muscle cells, Vilanterol induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs-alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates



several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[6]



Click to download full resolution via product page

Beta-2 Adrenergic Receptor Signaling Pathway

## **Pharmacological Properties**

Vilanterol exhibits high affinity and selectivity for the  $\beta$ 2-AR, contributing to its potent bronchodilatory effects and favorable safety profile.



| Property                        | Value                                                                                | Reference |
|---------------------------------|--------------------------------------------------------------------------------------|-----------|
| Receptor Binding Affinity (pKd) | 9.44 $\pm$ 0.07 (with Gpp(NH)p)<br>10.82 $\pm$ 0.12 (without<br>Gpp(NH)p)            | [3]       |
| Receptor Selectivity            | >1000-fold for $\beta$ 2 over $\beta$ 1-AR >400-fold for $\beta$ 2 over $\beta$ 3-AR | [4][5]    |
| Intrinsic Efficacy              | Comparable to indacaterol, greater than salmeterol                                   | [3]       |
| Onset of Action                 | Rapid, with bronchodilation observed as early as 5 minutes post-dose.                | [4]       |
| Duration of Action              | Approximately 24 hours                                                               | [4]       |

## **Experimental Protocols**

The characterization of **Vilanterol Trifenatate** involves a series of in vitro and in vivo experiments to determine its binding affinity, functional potency, and bronchodilatory effects.

### **Radioligand Binding Assays**

These assays are performed to determine the affinity of Vilanterol for the β2-AR.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of Vilanterol for the β2-adrenergic receptor.

#### Methodology:

- Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells). Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction containing the receptors. The protein concentration is determined using a standard assay (e.g., BCA assay).
- Competition Binding Assay:



- A fixed concentration of a radiolabeled ligand with known high affinity for the β2-AR (e.g.,
  [3H]-dihydroalprenolol or [125I]-cyanopindolol) is used.
- Increasing concentrations of unlabeled Vilanterol Trifenatate are added to compete with the radioligand for binding to the receptors in the membrane preparation.
- The reaction is incubated to allow binding to reach equilibrium.
- The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
- The radioactivity on the filters is quantified using liquid scintillation counting.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Vilanterol that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

#### **CAMP Functional Assays**

These assays measure the ability of Vilanterol to stimulate the production of cAMP, the second messenger in the β2-AR signaling pathway.

Objective: To determine the potency (EC50) and efficacy of Vilanterol in stimulating cAMP production.

#### Methodology:

- Cell Culture: Cells expressing the β2-AR (e.g., CHO-K1 cells or human airway smooth muscle cells) are cultured in appropriate media.
- Assay Procedure:
  - Cells are seeded into multi-well plates and incubated.
  - The cells are then treated with increasing concentrations of Vilanterol Trifenatate.
  - The stimulation is carried out for a defined period in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.



- Following stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine the EC50 value (the concentration of Vilanterol that produces 50% of the maximal response) and the maximum response (Emax).

#### In Vivo Bronchodilation Studies

These studies are conducted in animal models or human subjects to assess the bronchodilatory effects of inhaled Vilanterol.

Objective: To evaluate the onset, duration, and dose-response of the bronchodilatory effects of Vilanterol.

Methodology (Clinical Trial Example):

- Study Design: A randomized, double-blind, placebo-controlled, crossover study in patients with asthma or COPD.
- Procedure:
  - Subjects receive single inhaled doses of **Vilanterol Trifenatate** or placebo.
  - Spirometry is performed at baseline and at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) to measure the forced expiratory volume in one second (FEV1).
- Data Analysis: The change in FEV1 from baseline is calculated for each treatment group and compared. The time to onset of bronchodilation and the duration of the effect are determined.

### **Experimental Workflow**

The preclinical and clinical development of a novel inhaled bronchodilator like **Vilanterol Trifenatate** follows a logical progression of experiments.





Click to download full resolution via product page

Typical Experimental Workflow



#### Conclusion

**Vilanterol Trifenatate** is a highly potent and selective long-acting beta-2 adrenergic receptor agonist with a 24-hour duration of action. Its molecular structure and physicochemical properties are optimized for inhaled delivery. The comprehensive in vitro and in vivo characterization has established its mechanism of action and pharmacological profile, supporting its clinical use for the once-daily management of COPD and asthma. The experimental protocols detailed in this guide provide a framework for the evaluation of novel bronchodilators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vilanterol trifenatate, a novel inhaled long-acting beta2 adrenoceptor agonist, is well tolerated in healthy subjects and demonstrates prolonged bronchodilation in subjects with asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Vilanterol Trifenatate molecular structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560188#vilanterol-trifenatate-molecular-structure-and-properties]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com